Apovincaminic Acid Hydrochloride Salt

Neuroprotection Excitotoxicity Cerebral Ischemia

Unlike prodrug vinpocetine, this hydrochloride salt delivers the active neuroprotective metabolite directly, eliminating variable activation and ensuring reproducible results in cerebral ischemia, PK, and vasodilation studies. High-purity (≥98%) analytical standard and research intermediate. Stable, soluble, and BBB-penetrant.

Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
Cat. No. B1147027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApovincaminic Acid Hydrochloride Salt
Synonyms(13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic Acid;  Apovincamin-22-oic Acid Hydrochloride Salt;  (3α,16α)-Eburnamenine-14-carboxylic Acid Hydrochloride Salt;  (+)-Apovincaminic Acid
Molecular FormulaC20H23ClN2O2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl
InChIInChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1
InChIKeyLXMYBTYOASVVKL-VDWUQFQWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apovincaminic Acid Hydrochloride Salt: An Orally Active, Brain-Penetrant Vinpocetine Metabolite for Cerebral and Neuroprotective Research


Apovincaminic acid hydrochloride salt (CAS 72296-47-0) is the primary bioactive metabolite of the nootropic agent vinpocetine, a semi-synthetic derivative of the Vinca minor alkaloid vincamine. It is an orally active compound that effectively penetrates the blood-brain barrier (BBB) and exhibits a neuroprotective mechanism of action . Unlike the parent compound vinpocetine, which undergoes extensive first-pass metabolism to apovincaminic acid [1], this metabolite is directly available for research applications. Its chemical structure features an eburnamenine skeleton with a carboxylic acid moiety at the C-14 position, existing as a hydrochloride salt for enhanced stability and solubility.

Why Apovincaminic Acid Cannot Be Substituted with Generic Vinpocetine in Critical Research Models


Direct substitution of apovincaminic acid hydrochloride salt with vinpocetine or other related vinca alkaloids (e.g., vincamine) is not scientifically valid due to significant differences in their pharmacokinetic and pharmacodynamic profiles. Vinpocetine acts as a prodrug, with its therapeutic effects largely attributed to its rapid and extensive in vivo conversion to the active metabolite apovincaminic acid [1]. Research indicates that vinpocetine's bioavailability is highly variable (7–60%) and is substantially affected by food intake and first-pass metabolism [2]. In contrast, apovincaminic acid provides a direct, quantifiable exposure with a known oral absorption of approximately 50% in rats, bypassing the unpredictable activation step [3]. Furthermore, class-level inference from vasodilation studies demonstrates that apovincaminic acid derivatives can exhibit distinct vascular selectivity profiles compared to vinpocetine and vincamine [4], making generic substitution a critical source of experimental variability.

Quantitative Comparative Evidence for Apovincaminic Acid Hydrochloride Salt vs. Key Analogs


Apovincaminic Acid Demonstrates Comparable In Vivo Neuroprotection to Vinpocetine

In a direct head-to-head comparison using a rat entorhinal cortex lesion model induced by NMDA, both apovincaminic acid (cAVA) and its parent prodrug, vinpocetine, were evaluated for their neuroprotective efficacy. Both compounds were administered intraperitoneally at a dose of 10 mg/kg, twice daily for 4 days, starting 60 minutes before the lesion. The study demonstrated that both treatments effectively attenuated behavioral deficits and significantly decreased lesion size and the region of microglial activation. The findings confirm that the metabolite cAVA possesses comparable in vivo neuroprotective activity to the parent drug vinpocetine [1].

Neuroprotection Excitotoxicity Cerebral Ischemia

Superior Vasodilator Potency and Lower Acute Toxicity of Apovincaminic Acid Derivatives vs. Vincamine

A direct comparative study of a phthalidyl derivative of apovincaminic acid (AF 698) against vincamine hydrochloride revealed significant differences in peripheral vasodilator activity and acute toxicity. In the perfused rat lower limb assay, the apovincaminic acid derivative AF 698 exhibited a higher vasodilator effect than vincamine hydrochloride. Additionally, AF 698 demonstrated lower acute toxicity. While this is a class-level inference for apovincaminic acid itself, it underscores the pharmacological advantages conferred by the apovincaminic acid scaffold over the parent alkaloid vincamine [1].

Vasodilation Cerebral Circulation Toxicology

Distinct Vascular Selectivity Profile of Apovincaminic Acid Compared to Brovincamine and Vinpocetine

A comparative hemodynamic study in anesthetized dogs assessed the effects of apovincaminic acid and its derivative VA-045 against brovincamine and vinpocetine. Apovincaminic acid decreased heart rate (HR) and increased vertebral blood flow (VBF) without affecting femoral blood flow (FBF), cerebral blood flow (CBF), or blood pressure (BP). In contrast, brovincamine increased VBF and decreased CBF without affecting BP or FBF. Vinpocetine had no effect on BP or HR. The study concluded that the apovincaminic acid derivative VA-045 exhibits a more selective vasodilative effect on the vertebral and cerebral arteries compared to the reference drugs [1].

Cerebral Blood Flow Vascular Selectivity Hemodynamics

Quantified Oral Absorption and Pharmacokinetic Parameters of Apovincaminic Acid

The oral absorption of apovincaminic acid has been quantified in rats, providing a key differentiator from the highly variable bioavailability of its parent prodrug, vinpocetine. Following oral administration at a dose of 10 mg/kg, apovincaminic acid achieved an absorption of approximately 50% relative to intravenous administration [1]. This data is critical for dose-response calculations and experimental design. In human studies, apovincaminic acid serves as the primary pharmacokinetic marker for vinpocetine bioequivalence, with mean Cmax values ranging from 49.5 to 51.4 ng/mL and AUC0-infinity from 95 to 96.9 ng/mL*h following a single 10 mg oral dose of vinpocetine [2].

Pharmacokinetics Bioavailability Absorption

Apovincaminic Acid as the Primary, Measurable Metabolite in Vinpocetine Pharmacokinetics

In both animal models and human subjects, vinpocetine undergoes rapid and extensive first-pass metabolism, resulting in undetectable or negligible plasma concentrations of the parent drug. Apovincaminic acid is consistently identified as the predominant metabolite in plasma, urine, and feces [1][2]. Consequently, apovincaminic acid is the sole analyte used to assess the bioequivalence of different vinpocetine formulations, as parent drug levels are too low for accurate quantification [3]. This establishes apovincaminic acid not just as a metabolite, but as the key pharmacokinetic marker and the de facto active moiety in vivo.

Metabolism Analytical Chemistry Bioequivalence

Brain Penetration of Apovincaminic Acid Confirmed as the Active CNS Agent

While vinpocetine is known to cross the blood-brain barrier (BBB) [1], its rapid metabolism to apovincaminic acid raises the question of which entity is the primary CNS-active species. Studies confirm that apovincaminic acid is also brain-penetrant and exerts direct neuroprotective effects in the CNS [2]. A brain tissue distribution study in rats using UPLC-MS/MS demonstrated the presence of apovincaminic acid in the brain following vinpocetine administration, confirming that the metabolite reaches the target organ and is the likely mediator of vinpocetine's central effects [3].

Blood-Brain Barrier CNS Penetration Neuropharmacology

Recommended Research and Industrial Applications for Apovincaminic Acid Hydrochloride Salt


In Vivo Neuroprotection and Cerebral Ischemia Studies

Apovincaminic acid hydrochloride salt is the preferred compound for in vivo models of cerebral ischemia, excitotoxicity, and neurodegeneration. Based on direct evidence from a rat NMDA-induced entorhinal cortex lesion model, apovincaminic acid (10 mg/kg, i.p.) significantly attenuates behavioral deficits and reduces lesion size and microglial activation [1]. Its use as a direct active principle eliminates the confounding variable of variable prodrug activation, ensuring consistent and reproducible results in neuroprotective efficacy studies.

Pharmacokinetic and Bioavailability Studies

As the primary, quantifiable metabolite of vinpocetine, apovincaminic acid hydrochloride salt is the essential analytical standard for pharmacokinetic (PK) and bioequivalence studies involving vinpocetine formulations. Its defined oral absorption (50% in rats) [2] and established PK parameters in humans (e.g., Cmax ~50 ng/mL) [3] make it a reliable marker for assessing drug exposure. Researchers can use this pure compound to develop and validate LC-MS/MS methods for quantifying vinpocetine's active principle in biological matrices [4].

Investigations of Vertebrobasilar Circulation and Vascular Selectivity

For research focused on posterior cerebral circulation or vertebrobasilar insufficiency, apovincaminic acid and its derivatives offer a distinct advantage due to their unique hemodynamic profile. Evidence from anesthetized dog models shows that apovincaminic acid selectively increases vertebral blood flow (VBF) without affecting femoral blood flow (FBF), cerebral blood flow (CBF), or systemic blood pressure [5]. This makes the compound a valuable tool for studying vasoactive mechanisms with specific regional selectivity, avoiding the confounding systemic hemodynamic effects observed with other vasodilators.

Development of Novel Apovincaminic Acid Derivatives with Improved Profiles

The apovincaminic acid scaffold serves as a versatile starting point for medicinal chemistry efforts aimed at optimizing vasodilatory and neuroprotective properties. Comparative studies indicate that derivatives like AF 698 exhibit superior vasodilator action and lower acute toxicity compared to the natural alkaloid vincamine [6]. Apovincaminic acid hydrochloride salt provides a high-purity intermediate for the synthesis of novel esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apovincaminic Acid Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.